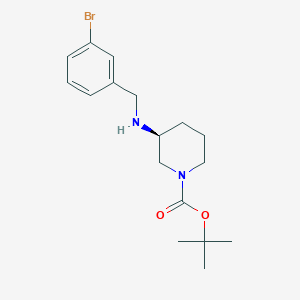![molecular formula C20H13Cl3N2O B2389533 6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole CAS No. 303148-75-6](/img/structure/B2389533.png)
6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole, also known as 6-chloro-2-phenyl-1H-1,3-benzimidazole (6-CPB), is a heterocyclic compound that has been studied extensively for its potential applications in biomedicine. 6-CPB is a member of the benzimidazole family and is a derivative of the widely used drug chloramphenicol. 6-CPB has been found to possess a variety of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anti-cancer activities. In addition, 6-CPB has been studied for its ability to modulate the activity of enzymes involved in drug metabolism and for its potential role in the treatment of neurological disorders.
Applications De Recherche Scientifique
6-CPB has been studied extensively for its potential applications in biomedicine. 6-CPB has been found to possess a variety of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anti-cancer activities. 6-CPB has been studied for its ability to modulate the activity of enzymes involved in drug metabolism and for its potential role in the treatment of neurological disorders. In addition, 6-CPB has been investigated as a potential therapeutic agent for the treatment of Alzheimer’s disease, Parkinson’s disease, and epilepsy.
Mécanisme D'action
The exact mechanism of action of 6-CPB is not yet fully understood. However, it has been suggested that 6-CPB may act by inhibiting the activity of enzymes involved in drug metabolism, such as cytochrome P450, and by modulating the activity of the neurotransmitter GABA. In addition, 6-CPB has been shown to possess antioxidant, anti-inflammatory, and anti-cancer activities.
Biochemical and Physiological Effects
6-CPB has been found to possess a variety of biochemical and physiological effects. 6-CPB has been shown to possess antimicrobial activity and to modulate the activity of enzymes involved in drug metabolism. In addition, 6-CPB has been found to possess antioxidant, anti-inflammatory, and anti-cancer activities. 6-CPB has also been studied for its potential role in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-CPB in laboratory experiments include its relative ease of synthesis, its low cost, and its wide range of biological activities. In addition, 6-CPB is a well-studied compound, with a wealth of literature available on its structure, synthesis, and biological activities. The main limitation of using 6-CPB in laboratory experiments is its potential toxicity, as it has been found to possess cytotoxic and genotoxic properties.
Orientations Futures
Future research on 6-CPB should focus on further elucidating its mechanism of action and exploring its potential applications in biomedicine. In addition, further research should be conducted to assess the safety and efficacy of 6-CPB for the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and epilepsy. Furthermore, further studies should be conducted to investigate the potential toxicity of 6-CPB and to develop safer and more effective derivatives of 6-CPB. Finally, further research should be conducted to explore the potential applications of 6-CPB in the fields of agriculture, food science, and veterinary medicine.
Méthodes De Synthèse
6-CPB can be synthesized in various ways, including via a Grignard reaction, a Wittig reaction, or a Heck reaction. The Grignard reaction is the most commonly used method for the synthesis of 6-CPB. This reaction involves the addition of a Grignard reagent to a halogenated benzene ring to form the desired product. The Wittig reaction is another method for the synthesis of 6-CPB and involves the use of a phosphonium salt and a carbonyl compound in the presence of a base. The Heck reaction is an efficient method for the synthesis of 6-CPB and involves the use of a palladium-catalyzed coupling reaction.
Propriétés
IUPAC Name |
6-chloro-1-[(2,6-dichlorophenyl)methoxy]-2-phenylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl3N2O/c21-14-9-10-18-19(11-14)25(20(24-18)13-5-2-1-3-6-13)26-12-15-16(22)7-4-8-17(15)23/h1-11H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZGKPVZMQVLSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2OCC4=C(C=CC=C4Cl)Cl)C=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

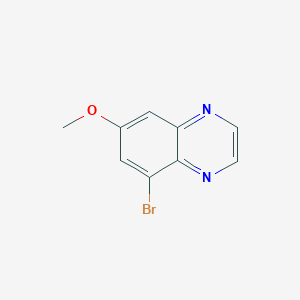

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B2389453.png)
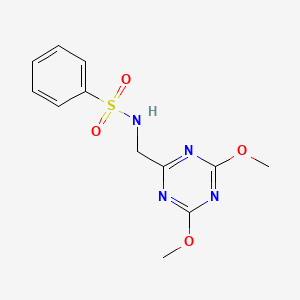
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-2-phenylacetamide](/img/structure/B2389456.png)
![1-[(2,5-Dimethylphenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2389460.png)
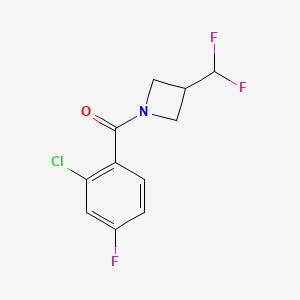

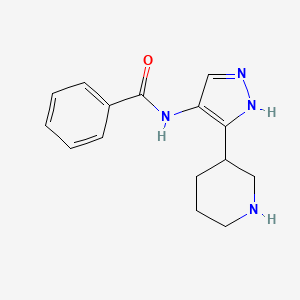
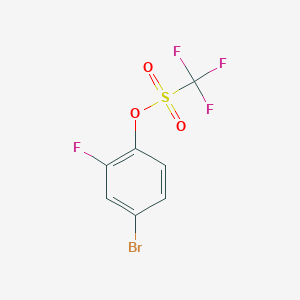
![2-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2389467.png)
![2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile](/img/structure/B2389468.png)

